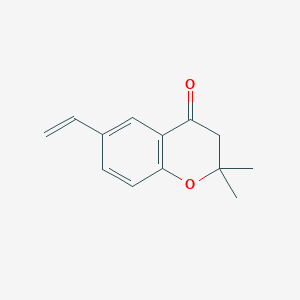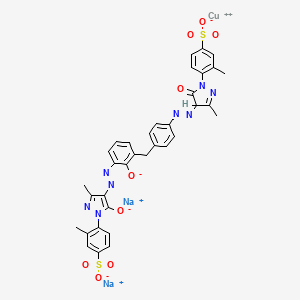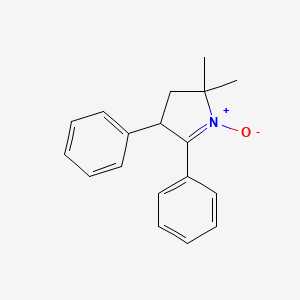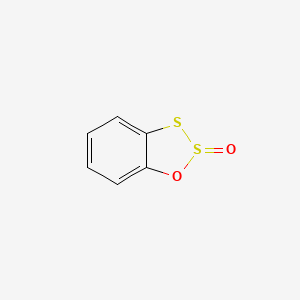
(1R,4S)-Cyclooctane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-Cyclooctane-1,4-diol is a chiral diol with a cyclooctane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Cyclooctane-1,4-diol typically involves the reduction of cyclooctane-1,4-dione. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclooctane-1,4-dione using a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for efficient production of the diol with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-Cyclooctane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclooctane-1,4-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of cyclooctane.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Cyclooctane-1,4-dione.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,4-dichloride.
Scientific Research Applications
(1R,4S)-Cyclooctane-1,4-diol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a chiral intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with enzymes and other biological molecules.
Mechanism of Action
The mechanism of action of (1R,4S)-Cyclooctane-1,4-diol depends on its specific application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Cyclooctane-1,4-dione: The oxidized form of (1R,4S)-Cyclooctane-1,4-diol.
Cyclooctane: The fully reduced form of the diol.
Cyclooctane-1,4-dichloride: A substituted derivative of the diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Properties
CAS No. |
73982-04-4 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,4S)-cyclooctane-1,4-diol |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-2-4-8(10)6-5-7/h7-10H,1-6H2/t7-,8+ |
InChI Key |
BIYRBPAUTLBNTB-OCAPTIKFSA-N |
Isomeric SMILES |
C1CC[C@@H](CC[C@@H](C1)O)O |
Canonical SMILES |
C1CCC(CCC(C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


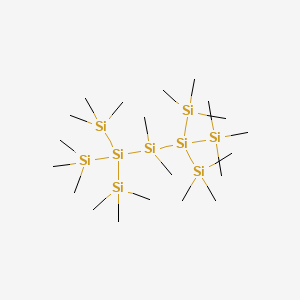
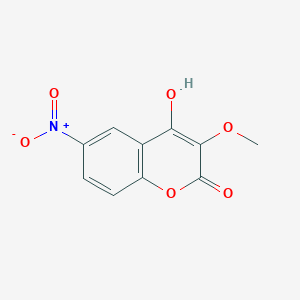
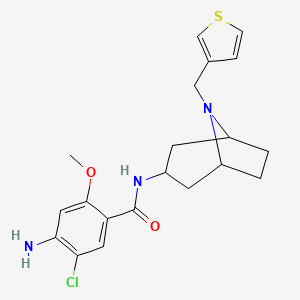
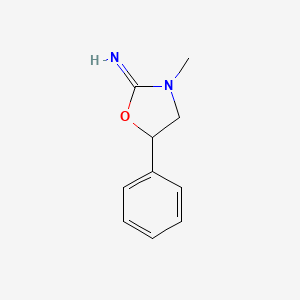
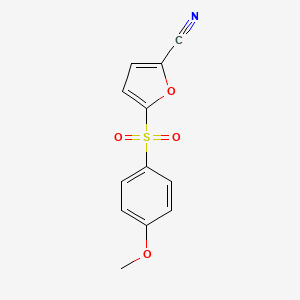
![Bicyclo[4.2.1]nonane-1-carbonyl chloride](/img/structure/B14449791.png)
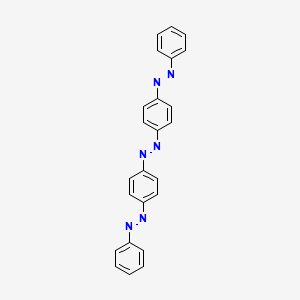
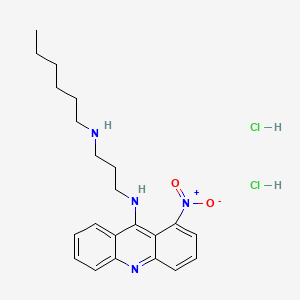
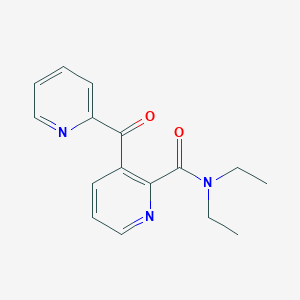
![N-{2-[(2,4-Dinitrophenyl)sulfanyl]-4-methoxy-6-nitrophenyl}formamide](/img/structure/B14449812.png)
